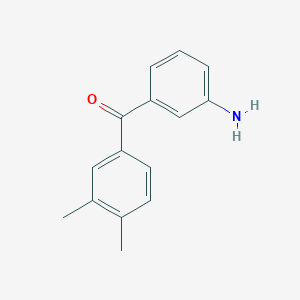

(3-Aminophenyl)(3,4-dimethylphenyl)methanone

Description

Properties

IUPAC Name |

(3-aminophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMPYGFMSAMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350616 | |

| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-58-9 | |

| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 3-Aminophenyl Derivatives

A common route involves the reaction of 3-aminophenyl compounds with 3,4-dimethylbenzoyl chloride or its equivalents under controlled conditions:

-

- 3-Aminophenyl starting material (free amine or protected amine)

- 3,4-Dimethylbenzoyl chloride (acid chloride)

- Base such as triethylamine or pyridine to neutralize HCl formed

- Aprotic solvents like dichloromethane, tetrahydrofuran, or toluene

- Temperature control between 0 °C and room temperature to avoid side reactions

-

- Nucleophilic attack of the amino group on the acid chloride carbonyl carbon

- Formation of the amide intermediate or direct ketone depending on conditions

- Hydrolysis or work-up to isolate the ketone product

Use of Protected Amino Intermediates and Reduction

In some industrial or complex synthetic routes, the amino group is protected to improve selectivity:

-

- Benzyloxycarbonyl (Cbz) or other amino-protecting groups are introduced to the 3-aminophenyl moiety.

- This prevents unwanted side reactions during acylation or coupling steps.

-

- The protected intermediate is reacted with 3,4-dimethylbenzoyl derivatives.

- Subsequent reduction (e.g., catalytic hydrogenation using palladium on charcoal in methanol) removes protecting groups and reduces nitro groups if present.

- Acidic hydrolysis (using hydrochloric acid or trifluoroacetic acid) can also be used to remove protecting groups without affecting the ketone functionality.

Reaction Parameters and Optimization

Summary of Key Research Findings

- The use of benzyloxycarbonyl protection on the amino group allows for selective acylation and subsequent deprotection without compromising the ketone functionality.

- Catalytic hydrogenation with palladium on charcoal in methanol is effective for simultaneous reduction and deprotection steps, with hydrogen equivalents optimized around 3:1 for substrate to hydrogen.

- Aprotic solvents such as toluene and tetrahydrofuran provide good reaction media for acylation and coupling reactions, balancing solubility and reactivity.

- Acidic hydrolysis using hydrochloric acid is the preferred method for removing amino protecting groups due to its selectivity and cost-effectiveness.

- Alternative green catalytic methods using tert-butyl hydroperoxide and metal catalysts show promise for efficient synthesis with high yields.

Data Table: Representative Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | Benzyloxycarbonyl chloride, base, solvent | >90 | Protects amino group for acylation |

| Acylation | 3,4-Dimethylbenzoyl chloride, triethylamine, toluene, 0–25 °C, 1–24 h | 85–95 | Controlled temperature for selectivity |

| Reduction/Deprotection | Pd/C catalyst, methanol, H2 (3 eq), room temp, 2–12 h | 90–98 | Simultaneous removal of protecting group and reduction |

| Purification | Column chromatography or crystallization | >95 | High purity product obtained |

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

(3-Aminophenyl)(3,4-dimethylphenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- (3-Aminophenyl)(phenyl)methanone

- (4-Aminophenyl)(3,4-dimethylphenyl)methanone

- (3-Aminophenyl)(2,4-dimethylphenyl)methanone

Uniqueness

(3-Aminophenyl)(3,4-dimethylphenyl)methanone is unique due to the specific positioning of the amino and dimethyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Biological Activity

The compound (3-Aminophenyl)(3,4-dimethylphenyl)methanone , also known by its CAS number 62261-58-9, is an organic compound with notable biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H15NO

- Molecular Weight : 239.29 g/mol

- Structure : The compound features an amine group and a ketone functional group, which contribute to its reactivity and biological properties.

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

-

Anticancer Properties :

- Research indicates that this compound may possess anticancer activity. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases.

Case Studies

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, supporting its potential as an antibacterial agent .

- Another investigation focused on the compound's anticancer effects on human breast cancer cells (MCF-7). The study revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µg/mL), indicating its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest moderate absorption and distribution in biological tissues. Further research is needed to elucidate its metabolic pathways and elimination routes.

Efficacy Comparison with Similar Compounds

| Compound | MIC (µg/mL) | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 32 | 15 | Antimicrobial/Anticancer |

| Compound A | 64 | 20 | Antimicrobial |

| Compound B | 40 | 25 | Anticancer |

This table illustrates the comparative efficacy of this compound against other compounds, highlighting its superior activity in specific contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.